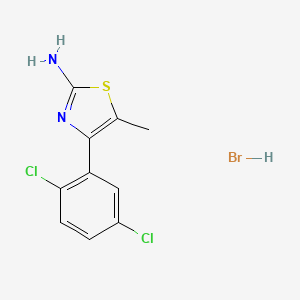

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Description

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide (CAS: 1050509-11-9) is a halogenated thiazole derivative characterized by a 2,5-dichlorophenyl substituent at the 4-position of the thiazole ring, a methyl group at the 5-position, and a hydrobromide counterion. This compound is structurally distinct due to the combination of its electron-withdrawing chlorine substituents and the hydrobromide salt, which may enhance its crystallinity and solubility compared to its free base form. It is cataloged under the identifier QY-4890 with a purity of 95% (MFCD09416998) . Notably, commercial availability of this compound has been discontinued as of 2025, according to CymitQuimica’s product listings .

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S.BrH/c1-5-9(14-10(13)15-5)7-4-6(11)2-3-8(7)12;/h2-4H,1H3,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNFMTABVVSWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=CC(=C2)Cl)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2,5-dichloroaniline with a thioamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to increase yield and purity .

Chemical Reactions Analysis

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess activity against various bacterial strains and fungi.

- Case Study : A study demonstrated that thiazole derivatives showed comparable antimicrobial efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole when tested against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Efficacy Comparison |

|---|---|---|

| Thiazole Derivative A | Antibacterial | Comparable to Norfloxacin |

| Thiazole Derivative B | Antifungal | Comparable to Fluconazole |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, particularly against breast cancer cell lines.

- Case Study : In vitro testing on the MCF7 breast cancer cell line revealed that certain thiazole derivatives exhibited potent antiproliferative effects, with some compounds showing activity comparable to standard chemotherapeutic agents like 5-fluorouracil .

| Compound | Cancer Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|---|

| Compound P2 | MCF7 | 10 | Comparable to 5-Fluorouracil |

| Compound P3 | MCF7 | 15 | Less active than P2 |

Computational Studies

Recent advancements in computational chemistry have facilitated the understanding of how these compounds interact at the molecular level. Molecular docking studies have shown promising binding affinities with various targets involved in microbial resistance and cancer proliferation.

Molecular Docking Insights

Molecular docking simulations have been utilized to predict the binding interactions of thiazole derivatives with target proteins:

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Protein A | -9.0 |

| Protein B | -8.5 |

These findings suggest that the compound's structure allows for effective binding, which translates into its biological efficacy.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide with analogous thiazole derivatives, emphasizing structural variations, physicochemical properties, and synthetic

Key Observations:

Substituent Positioning: The 2,5-dichlorophenyl group in QY-4890 contrasts with the 2,4-dichlorophenyl in QY-3400. Compounds like 3e and 3g (from ) incorporate a 1,2-dihydroacenaphthylenyl group, which introduces extended π-conjugation and rigidity compared to the simpler dichlorophenyl substituents in QY-4890 .

Salt Form :

- QY-4890 is the only compound in this comparison available as a hydrobromide salt , which typically enhances aqueous solubility and crystallinity. In contrast, analogs like QY-3400 and 3e exist as free bases .

Synthetic Yields and Purity: QY-4890 and its Combi-Blocks analogs (95–97% purity) exhibit slightly lower purity compared to Molecules-derived compounds (98.6–99.6%). This discrepancy may reflect differences in synthetic protocols, such as the use of ethanol as a solvent in versus unspecified methods in .

Thermal Stability :

- While melting points for QY-4890 and its Combi-Blocks analogs are unreported, the Molecules-derived compounds (e.g., 3g at 323.1–325.6°C) demonstrate higher thermal stability, likely due to their rigid, fused-ring systems .

Biological Activity

4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide (CAS No. 1050509-11-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a unique structure that contributes to its pharmacological properties, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is , with a molecular weight of 340.06 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.06 g/mol |

| CAS Number | 1050509-11-9 |

| MDL Number | MFCD09416998 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Line Studies :

- In vitro assays have shown that this compound exhibits potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values suggest that it operates effectively at low concentrations.

- For instance, related thiazole compounds have shown IC50 values ranging from 3.77 to 24.79 µg/mL against MCF-7 cells, indicating the potential for similar efficacy in this compound .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary data indicate that 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide may possess activity against various bacterial strains.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features:

- Substituents : The presence of halogens (such as chlorine) on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Positioning : Variations in the position of substituents on the thiazole ring significantly affect the compound's potency and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Thiazole Derivatives :

- Antimicrobial Evaluation :

Q & A

Q. How should researchers design dose-response studies to elucidate the compound's mechanism of action in complex biological systems?

- Methodological Answer :

- Orthogonal Assays : Combine Western blotting (e.g., caspase-3 cleavage for apoptosis) with calcium imaging (e.g., Fluo-4 AM for dopamine receptor activation).

- Time-Resolved Studies : Track real-time effects using fluorescent reporters (e.g., GCaMP6 for neuronal activity) at 10–1000 nM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.